1,2,5-Tribromo-4-iodo-3-methylbenzene
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Overview
Description
1,2,5-Tribromo-4-iodo-3-methylbenzene is an organic compound with the molecular formula C7H4Br3I It is a derivative of benzene, where three bromine atoms, one iodine atom, and one methyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,5-Tribromo-4-iodo-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Tribromo-4-iodo-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and iodine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine or iodine atoms.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the methyl group.
Reduction: Formation of hydrogenated derivatives with reduced bromine or iodine atoms.
Scientific Research Applications
1,2,5-Tribromo-4-iodo-3-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5-Tribromo-4-iodo-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and iodine atoms can participate in halogen bonding, while the methyl group can influence the compound’s reactivity and stability. The pathways involved include the formation of intermediates that can undergo further reactions to yield desired products.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Similar structure with a methoxy group instead of an iodine atom.
1,2,4-Tribromo-3-methylbenzene: Similar structure with different positions of bromine atoms.
1,2,5-Tribromo-4-chloro-3-methylbenzene: Similar structure with a chlorine atom instead of an iodine atom.
Uniqueness
1,2,5-Tribromo-4-iodo-3-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can lead to distinct reactivity and properties compared to other similar compounds. The combination of these halogens with a methyl group provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C7H4Br3I |
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Molecular Weight |
454.72 g/mol |
IUPAC Name |
1,2,5-tribromo-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br3I/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI Key |
RPVQQLUIHKHTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1I)Br)Br)Br |
Origin of Product |
United States |
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